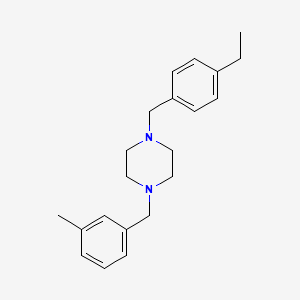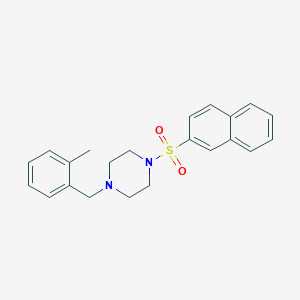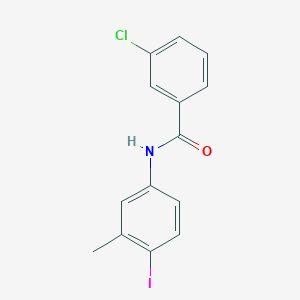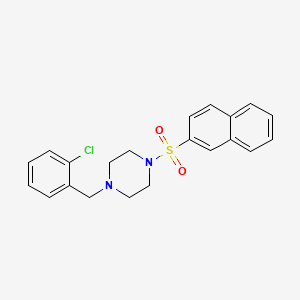![molecular formula C27H21N3O5S B3681661 N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3681661.png)
N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves multi-step processes. One common method includes the cyclization of salicylaldehydes with appropriate reagents . For N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide, a possible synthetic route could involve the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene.
Functionalization: Introduction of the carbonylamino and carbamothioyl groups can be done through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzofuran derivatives can undergo oxidation reactions to form quinones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran core can lead to the formation of benzofuran-2,3-dione .
Scientific Research Applications
Chemistry
Benzofuran derivatives are used as building blocks in organic synthesis due to their stability and reactivity.
Biology
These compounds exhibit significant biological activities, making them candidates for drug development. They have shown potential as anti-cancer, anti-inflammatory, and antimicrobial agents .
Medicine
In medicine, benzofuran derivatives are explored for their therapeutic properties. For instance, some derivatives are used in the treatment of skin diseases like psoriasis and eczema .
Industry
Industrially, benzofuran derivatives are used in the manufacture of dyes, fragrances, and polymers due to their aromatic properties .
Mechanism of Action
The mechanism of action of benzofuran derivatives involves interaction with various molecular targets. For instance, they can inhibit enzymes or interact with DNA to exert their biological effects. The specific pathways depend on the functional groups present on the benzofuran core .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Coumarin derivatives: Contain a benzopyrone core and exhibit similar biological activities.
Uniqueness
N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific functional groups, which confer distinct biological and chemical properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[[4-(1-benzofuran-2-carbonylamino)-3-methoxyphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-15-18-8-4-6-10-21(18)35-24(15)26(32)30-27(36)28-17-11-12-19(22(14-17)33-2)29-25(31)23-13-16-7-3-5-9-20(16)34-23/h3-14H,1-2H3,(H,29,31)(H2,28,30,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJOGKREZLERDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC(=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3681578.png)

![1-(4-Ethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B3681615.png)
![2,4-dichloro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3681621.png)

![(6Z)-2-cyclohexyl-5-imino-6-(3-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3681636.png)
![5-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3681643.png)
![ethyl 4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B3681655.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B3681672.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B3681674.png)
![(5E)-5-[[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3681681.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B3681692.png)
